1-(6-Bromo-1,2,4-triazin-3-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-1,2,4-triazin-3-yl)piperidin-4-amine is a chemical compound with the molecular formula C8H12BrN5. It is a derivative of piperidine and triazine, which are both significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of 1-(6-Bromo-1,2,4-triazin-3-yl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-1,2,4-triazine and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium carbonate in a solvent like dioxane/water mixture.
Industrial Production: Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields.
Chemical Reactions Analysis
1-(6-Bromo-1,2,4-triazin-3-yl)piperidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, which involves the use of boronic acids and palladium catalysts.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Scientific Research Applications
1-(6-Bromo-1,2,4-triazin-3-yl)piperidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-Bromo-1,2,4-triazin-3-yl)piperidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: The inhibition of these targets can disrupt signaling pathways such as the PI3K-Akt pathway, leading to reduced cell growth and increased apoptosis in cancer cells.
Comparison with Similar Compounds
1-(6-Bromo-1,2,4-triazin-3-yl)piperidin-4-amine can be compared with other similar compounds:
Properties
Molecular Formula |
C8H12BrN5 |
---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
1-(6-bromo-1,2,4-triazin-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C8H12BrN5/c9-7-5-11-8(13-12-7)14-3-1-6(10)2-4-14/h5-6H,1-4,10H2 |
InChI Key |
BLUFPGSYGREOBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(N=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.